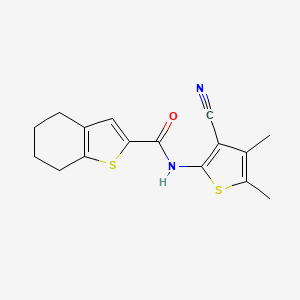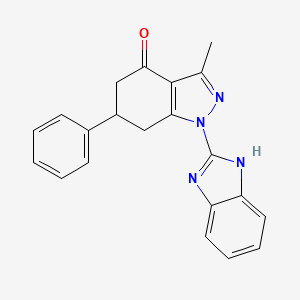
N-(2-butoxyphenyl)-2-methoxyacetamide
Descripción general
Descripción
N-(2-butoxyphenyl)-2-methoxyacetamide, commonly known as BMA-168, is a synthetic compound that has gained attention for its potential therapeutic applications in various fields of medicine. BMA-168 belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
BMA-168 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. BMA-168 inhibits both COX-1 and COX-2 enzymes, but its selectivity for COX-2 is higher than that of traditional N-(2-butoxyphenyl)-2-methoxyacetamide such as aspirin and ibuprofen. This selectivity for COX-2 is believed to contribute to the reduced risk of gastrointestinal side effects associated with BMA-168.
Biochemical and Physiological Effects:
BMA-168 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. It has also been shown to reduce fever in animal models of pyrexia. BMA-168 has been found to have a half-life of approximately 2 hours in rats and is rapidly metabolized to its active metabolite, 2-(2-butoxyphenyl) acetic acid. BMA-168 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMA-168 has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. BMA-168 is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, BMA-168 has some limitations for laboratory experiments. Its low solubility in water can make it difficult to administer to animals, and its rapid metabolism can make it challenging to maintain therapeutic levels of the compound in the body.
Direcciones Futuras
BMA-168 has several potential future directions for research. One area of interest is the development of BMA-168 analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the neuroprotective effects of BMA-168 in animal models of neurodegenerative diseases. Additionally, the potential use of BMA-168 in combination therapy with other anti-inflammatory agents is an area of interest for future research.
Conclusion:
In conclusion, BMA-168 is a synthetic compound with promising therapeutic applications in various fields of medicine. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases, and its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of BMA-168 and to develop more effective analogs of the compound.
Aplicaciones Científicas De Investigación
BMA-168 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. BMA-168 has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-butoxyphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-17-12-8-6-5-7-11(12)14-13(15)10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUOZKEOIYIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4701425.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4701429.png)
![4-(4-chlorobenzyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4701441.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4701443.png)
![1-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701458.png)
![7-amino-1,3-dimethyl-5-[4-(3-methylbutoxy)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4701477.png)

![methyl 5-{[(4-bromophenyl)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4701491.png)
![3-isopropoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4701502.png)
![2-(allylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4701510.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4701512.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4701518.png)
